2-Chloro-N,N-dimethylaniline
Overview
Description
2-Chloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2-Chloro-N,N-dimethylaniline is a chemical compound that primarily targets the respiratory system . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Mode of Action
It is known to be weakly basic and reactive toward electrophiles . For example, it can undergo nitration to produce derivatives with multiple nitro groups .
Biochemical Pathways
This compound is involved in several biochemical pathways. In vitro metabolism studies have confirmed N-demethylation and N-oxidation as metabolic pathways, and have also established ring hydroxylation as a metabolic route .
Pharmacokinetics
It is known that the compound is used as an intermediate and starting reagent for organic synthesis .
Result of Action
It is known that the compound can cause irritation to the skin and eyes, and can have toxic effects if ingested .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity towards electrophiles can be influenced by the presence of other chemicals in the environment . Additionally, the compound’s toxicity can be influenced by factors such as the individual’s health status and the route of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be chlorinated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of N,N-dimethylaniline using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can undergo electrophilic substitution reactions, where the chlorine atom can be replaced by other substituents.
Oxidation Reactions: It can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form N,N-dimethylaniline.
Common Reagents and Conditions:
Chlorination: Thionyl chloride or other chlorinating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted anilines.
Oxidation: N-oxides.
Reduction: N,N-dimethylaniline.
Scientific Research Applications
2-Chloro-N,N-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but without the chlorine atom.
2-Bromo-N,N-dimethylaniline: Similar structure with a bromine atom instead of chlorine.
3-Chloro-N,N-dimethylaniline: Chlorine atom at a different position on the benzene ring.
Uniqueness: 2-Chloro-N,N-dimethylaniline is unique due to the presence of the chlorine atom at the 2-position, which influences its reactivity and chemical properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-chloro-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPXCIPVQJVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220088 | |
Record name | Aniline, o-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-01-1 | |
Record name | 2-Chloro-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, o-chloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, o-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CHLORO-N,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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